![molecular formula C21H26N2O4S B3465243 N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B3465243.png)
N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide
Overview
Description
N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide, commonly known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that is used in the treatment of non-small cell lung cancer (NSCLC).
Mechanism of Action
AZD-9291 works by irreversibly inhibiting the activity of the N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide tyrosine kinase, which is responsible for the growth and proliferation of cancer cells. This inhibition leads to the suppression of downstream signaling pathways and ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
AZD-9291 has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the suppression of angiogenesis. In addition, AZD-9291 has also been shown to have a favorable safety profile, with few adverse effects reported.
Advantages and Limitations for Lab Experiments
One of the main advantages of AZD-9291 in lab experiments is its high specificity for the N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide T790M mutation, which makes it an ideal candidate for targeted therapy. However, one of the limitations of AZD-9291 is its relatively short half-life, which may require frequent dosing in order to maintain therapeutic levels.
Future Directions
There are a number of future directions for research on AZD-9291, including the development of more effective combination therapies, the identification of biomarkers that can predict response to treatment, and the investigation of its potential use in other types of cancer. In addition, there is also a need for further research into the long-term safety and efficacy of AZD-9291 in clinical settings.
Scientific Research Applications
AZD-9291 has been extensively studied in the treatment of NSCLC, particularly in patients with N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide T790M mutation. It has been shown to be highly effective in inhibiting the growth of cancer cells and improving patient survival rates. In addition, AZD-9291 has also been studied in combination with other drugs in order to enhance its effectiveness.
properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-28(25,26)23(17-21(24)22-15-7-2-3-8-16-22)18-11-13-20(14-12-18)27-19-9-5-4-6-10-19/h4-6,9-14H,2-3,7-8,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDIDQIXBRLLBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCCCCC1)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3465166.png)

![ethyl 4-[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3465180.png)
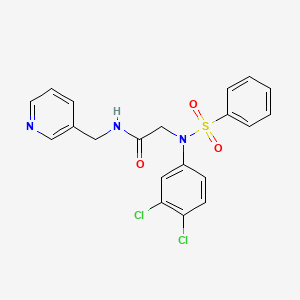
![1-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}-4-phenylpiperazine](/img/structure/B3465190.png)
![4-chloro-N-(4-ethoxyphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3465211.png)

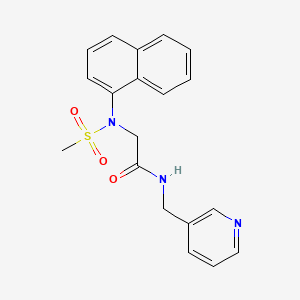
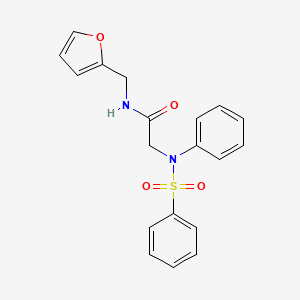
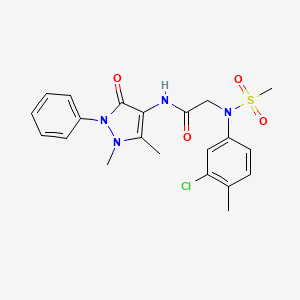
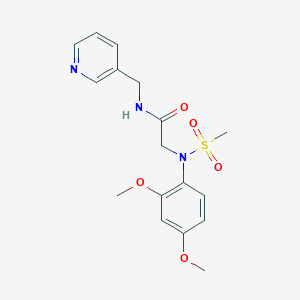
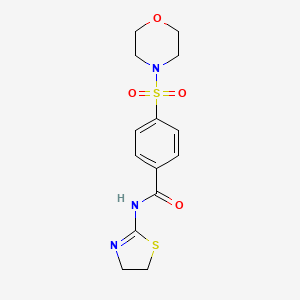
![2-[(3-bromo-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3465255.png)